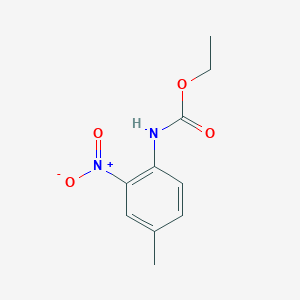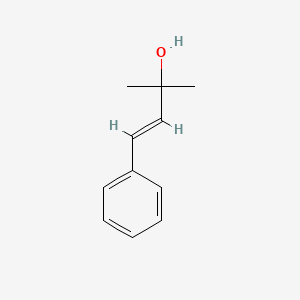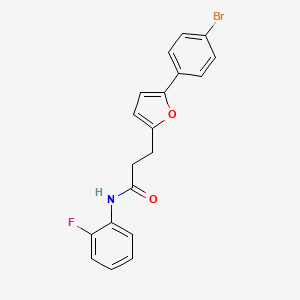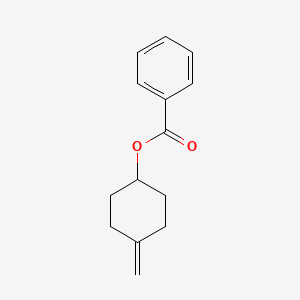![molecular formula C20H14Cl2N2 B11944457 1-(2-chlorophenyl)-N-[4-[(2-chlorophenyl)methylideneamino]phenyl]methanimine CAS No. 15272-18-1](/img/structure/B11944457.png)
1-(2-chlorophenyl)-N-[4-[(2-chlorophenyl)methylideneamino]phenyl]methanimine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~,N~4~-bis[(E)-(2-chlorophenyl)methylidene]-1,4-benzenediamine is a Schiff base compound derived from the condensation of 2-chlorobenzaldehyde and 1,4-benzenediamine. Schiff bases are known for their wide range of applications in various fields, including coordination chemistry, medicinal chemistry, and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~4~-bis[(E)-(2-chlorophenyl)methylidene]-1,4-benzenediamine typically involves the condensation reaction between 2-chlorobenzaldehyde and 1,4-benzenediamine. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general procedure is as follows:
- Dissolve 2-chlorobenzaldehyde in ethanol.
- Add 1,4-benzenediamine to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture to room temperature.
- Filter the precipitated product and wash with cold ethanol.
- Dry the product under reduced pressure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
N~1~,N~4~-bis[(E)-(2-chlorophenyl)methylidene]-1,4-benzenediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction can lead to the formation of amines.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Quinones.
Reduction: Amines.
Substitution: Substituted derivatives with various functional groups.
科学研究应用
N~1~,N~4~-bis[(E)-(2-chlorophenyl)methylidene]-1,4-benzenediamine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its biological activities.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of N1,N~4~-bis[(E)-(2-chlorophenyl)methylidene]-1,4-benzenediamine involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various biological effects. The compound may also interfere with cellular processes by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity.
相似化合物的比较
Similar Compounds
- N~1~,N~4~-bis[(E)-(2-hydroxyphenyl)methylidene]-1,4-benzenediamine
- N~1~,N~4~-bis[(E)-(4-fluorophenyl)methylidene]-1,4-benzenediamine
- N~1~,N~4~-bis[(E)-(2,5-dimethoxyphenyl)methylidene]-1,4-benzenediamine
Uniqueness
N~1~,N~4~-bis[(E)-(2-chlorophenyl)methylidene]-1,4-benzenediamine is unique due to the presence of chlorophenyl groups, which impart distinct chemical and biological properties. The chlorine atoms can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various applications.
属性
CAS 编号 |
15272-18-1 |
|---|---|
分子式 |
C20H14Cl2N2 |
分子量 |
353.2 g/mol |
IUPAC 名称 |
1-(2-chlorophenyl)-N-[4-[(2-chlorophenyl)methylideneamino]phenyl]methanimine |
InChI |
InChI=1S/C20H14Cl2N2/c21-19-7-3-1-5-15(19)13-23-17-9-11-18(12-10-17)24-14-16-6-2-4-8-20(16)22/h1-14H |
InChI 键 |
NUJUHUQSYKOLAT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)N=CC3=CC=CC=C3Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'~1~,N'~6~-bis[(E)-(3-nitrophenyl)methylidene]hexanedihydrazide](/img/structure/B11944381.png)


![N-[4-({[2-(trifluoromethyl)phenyl]carbamoyl}amino)phenyl]acetamide](/img/structure/B11944408.png)


acetonitrile](/img/structure/B11944425.png)
![2-[(4-Methylcyclohex-3-en-1-yl)methyl]oxolane](/img/structure/B11944451.png)

![Decahydrodicyclopenta[CD,GH]pentalene-3,6-dione](/img/structure/B11944466.png)




